molecular formula C15H20N2O3S B512909 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole CAS No. 714211-75-3

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole

Cat. No.: B512909
CAS No.: 714211-75-3
M. Wt: 308.4g/mol
InChI Key: AMURJGJOPDSDPT-UHFFFAOYSA-N
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Description

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole is an organic compound that belongs to the class of sulfonyl imidazoles. This compound is characterized by the presence of an imidazole ring substituted with a sulfonyl group and an ethoxy-propan-2-ylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity . The imidazole ring can also interact with nucleic acids, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole ring with a sulfonyl group and an ethoxy-propan-2-ylphenyl group makes it a versatile compound for various applications.

Biological Activity

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound features a sulfonyl group linked to an ethoxy-substituted phenyl ring, which enhances its reactivity and potential biological activity. The unique structural characteristics contribute to its interactions in biological systems, making it a candidate for medicinal chemistry applications.

Chemical Structure and Properties

The compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H17N3O3S
  • Molecular Weight : 293.36 g/mol

The presence of the sulfonyl group allows for nucleophilic substitution reactions, while the imidazole ring can participate in electrophilic aromatic substitution and redox reactions due to the nitrogen atoms' Lewis base properties.

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, related compounds have demonstrated effectiveness against strains such as Staphylococcus aureus and Candida albicans. The specific biological activity of this compound is likely influenced by its structural characteristics.

PathogenActivity ObservedReference
Staphylococcus aureusSignificant antibacterial activity
Candida albicansEffective antifungal properties

Anticancer Potential

Imidazole derivatives have been explored for their anticancer properties. Studies have shown that certain imidazole compounds can inhibit tumor growth and induce apoptosis in cancer cells. For example, research on structurally similar compounds indicates potential pathways through which they exert their anticancer effects, possibly involving inhibition of specific kinases or modulation of signaling pathways.

Other Biological Activities

In addition to antimicrobial and anticancer properties, imidazole derivatives have been reported to exhibit:

  • Anti-inflammatory effects
  • Antidiabetic activities
  • Antiviral properties

These activities are attributed to their ability to interact with various molecular targets within biological systems.

Study on Antimicrobial Activity

A study conducted by Jain et al. evaluated the antimicrobial efficacy of various imidazole derivatives against E. coli, B. subtilis, and S. aureus. The results indicated that compounds similar to this compound exhibited promising antibacterial activity compared to standard antibiotics like Norfloxacin.

CompoundActivity Against S. aureusActivity Against E. coliReference
Compound 1aSignificantModerate
Compound 1bModerateSignificant

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, including enzymes involved in disease pathways. These studies suggest that the compound could effectively inhibit certain enzymes, providing insights into its therapeutic potential.

Properties

IUPAC Name

1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-5-20-14-7-6-13(11(2)3)10-15(14)21(18,19)17-9-8-16-12(17)4/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMURJGJOPDSDPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C=CN=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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